molecular formula C5H9BrO2S B2957566 1-(bromomethyl)-1-methanesulfonylcyclopropane CAS No. 2091872-40-9

1-(bromomethyl)-1-methanesulfonylcyclopropane

Cat. No.: B2957566
CAS No.: 2091872-40-9
M. Wt: 213.09
InChI Key: TWHKTCPOKAZDSI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-methanesulfonylcyclopropane (CAS: 2091872-40-9) is a cyclopropane derivative featuring a bromomethyl (-CH2Br) and a methanesulfonyl (-SO2CH3) group attached to the same carbon atom of the three-membered ring. Its molecular formula is C6H11BrO2S, with a molecular weight of 227.12 g/mol (calculated from ). The SMILES notation is CS(=O)(=O)CC1(CC1)CBr, and the InChIKey is SXXUNLPFKDPLRC-UHFFFAOYSA-N . The compound’s strained cyclopropane ring and electron-withdrawing sulfonyl group make it reactive in substitution and ring-opening reactions, suggesting utility in organic synthesis, pharmaceuticals, or materials science.

Properties

IUPAC Name

1-(bromomethyl)-1-methylsulfonylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2S/c1-9(7,8)5(4-6)2-3-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHKTCPOKAZDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-1-methanesulfonylcyclopropane typically involves the reaction of cyclopropane derivatives with bromomethyl and methanesulfonyl reagents. One common method includes the bromination of cyclopropane followed by sulfonylation. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-methanesulfonylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction Reactions: The compound can be reduced to remove the bromomethyl group, yielding cyclopropane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiol-substituted cyclopropane derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of cyclopropane derivatives without the bromomethyl group.

Scientific Research Applications

1-(Bromomethyl)-1-methanesulfonylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-1-methanesulfonylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methanesulfonyl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound. Molecular targets and pathways involved in its action depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key attributes of 1-(bromomethyl)-1-methanesulfonylcyclopropane and analogous compounds:

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight (g/mol) Notable Applications/Properties
This compound C6H11BrO2S 2091872-40-9 Bromomethyl, Methanesulfonyl 227.12 Potential synthetic intermediate
1-(Bromomethyl)-1-methanesulfonylcyclohexane C7H13BrO2S 1909336-04-4 Bromomethyl, Methanesulfonyl 255.17 Pharmaceutical synthesis, material science
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride C7H15ClN2O2S Not provided Aminomethyl, Sulfonamide ~238.73 (calc.) Medicinal chemistry (amine reactivity)
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate C6H10O3 88157-42-0 Hydroxymethyl, Ester 130.14 Polar building block in synthesis
TC-1698 (Azabicyclo[3.2.2]nonane derivative) Not provided Not provided Bromomethyl, Pyridyl Not provided High α4β2 nicotinic receptor affinity (Ki = 0.78 nM)

Physical Properties and Handling

  • Physical State: The cyclohexane analog () is a pale liquid, while 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride () is likely a solid due to its ionic nature. The target compound’s physical state is unspecified but may resemble the cyclohexane derivative given structural similarity .
  • Stability : Methanesulfonyl groups generally enhance stability toward hydrolysis compared to esters (e.g., methyl 1-(hydroxymethyl)cyclopropanecarboxylate, ), which are prone to saponification .

Biological Activity

1-(Bromomethyl)-1-methanesulfonylcyclopropane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in research and therapeutics.

Chemical Structure and Properties

This compound features a cyclopropane ring, which contributes to its unique reactivity and interaction with biological targets. The presence of a bromomethyl group and a methanesulfonyl moiety enhances its electrophilic character, potentially allowing it to participate in various biochemical reactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism can lead to the inhibition of target proteins, affecting cellular pathways involved in disease processes.

  • Target Enzymes : The compound has been shown to interact with several enzymes, including those involved in metabolic pathways and signal transduction.
  • Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can act as enzyme inhibitors, impacting cell viability and proliferation rates in various cancer cell lines.

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • Cancer Cell Lines : A study conducted on breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting potential anticancer properties. The mechanism was linked to apoptosis induction through the activation of caspases .
  • Enzyme Inhibition : Research has shown that this compound effectively inhibits certain kinases involved in cancer signaling pathways. In a series of experiments, varying concentrations were tested against specific kinases, revealing an IC50 value indicative of potent inhibitory activity .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Anticancer ActivityReduced cell viability in cancer cells
Enzyme InhibitionSignificant inhibition of kinase activity
Induction of ApoptosisIncreased caspase activity

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for the development of novel therapeutics. Its ability to modify enzyme activity positions it as a candidate for drug design aimed at various diseases, particularly cancer.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the core structure affect biological outcomes.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

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